Metamfepramone, (R)-

説明

Classification as a Sympathomimetic Agent

(R)-Metamfepramone is classified as a sympathomimetic agent. Sympathomimetic drugs are substances that produce physiological effects mimicking those caused by the activation of the sympathetic nervous system. derangedphysiology.comwikipedia.org The effects of these agents can include increases in heart rate, blood pressure, and cardiac contraction force. wikipedia.org

The actions of sympathomimetic drugs can be categorized as either direct or indirect. nih.gov Direct-acting agents bind to and activate adrenergic receptors, similar to endogenous neurotransmitters like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgnih.gov Indirect-acting agents work by increasing the availability of these endogenous catecholamines in the synapse. nih.gov They can achieve this by stimulating their release, inhibiting their reuptake, or blocking their metabolic breakdown. nih.gov Synthetic cathinones and their phenethylamine (B48288) analogues are known for their potent sympathomimetic properties. nih.gov

Chemical Classifications: Phenethylamine and Cathinone (B1664624) Derivatives

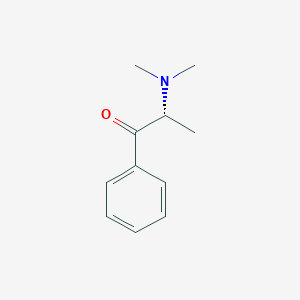

The chemical structure of (R)-Metamfepramone firmly places it within two related chemical families: phenethylamines and cathinones. wikipedia.orgcaymanchem.comglpbio.com The core of the molecule is a phenethylamine backbone, a structure characterized by a phenyl ring attached to an ethylamine (B1201723) group. wikipedia.orgnih.gov This fundamental structure is shared by a vast array of both endogenous neurotransmitters (like dopamine (B1211576) and norepinephrine) and synthetic stimulants. wikipedia.orgnih.gov

What specifically classifies (R)-Metamfepramone as a cathinone derivative is the presence of a ketone functional group (C=O) at the beta-carbon position of the phenethylamine skeleton. wikipedia.orgeuropa.eu This β-keto feature is the defining characteristic of the substituted cathinone class. europa.eu Therefore, cathinones are technically β-keto analogues of their corresponding phenethylamines. europa.eu In the case of Metamfepramone, it is the N,N-dimethyl derivative of cathinone. mdma.ch

Nomenclatural Conventions and Synonyms of the Compound

The compound is identified by various names and chemical identifiers depending on the context, such as chemical abstracts, commercial listings, or forensic reports. The "(R)-" prefix specifically denotes the stereochemistry at the chiral center of the molecule.

Table 1: Nomenclatural Data for (R)-Metamfepramone

| Identifier Type | Value |

|---|---|

| Systematic (IUPAC) Name | (2R)-2-(dimethylamino)-1-phenylpropan-1-one |

| Common Synonyms | (R)-Dimethylcathinone, (R)-N,N-Dimethylcathinone |

| CAS Number | 65528-82-7 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| InChI | InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1 |

| InChI Key | KBHMHROOFHVLBA-SECBINFHSA-N |

| Isomeric SMILES | CC@HN(C)C |

For comparison, the racemic mixture, which contains both (R)- and (S)-enantiomers, is often referred to simply as Metamfepramone or Dimethylcathinone and has a different CAS Number (15351-09-4). wikipedia.orgswgdrug.org

Overview of the (R)-Enantiomer's Position in Stereoisomeric Contexts

The concept of stereoisomerism is critical in pharmacology and chemistry. psu.edu Metamfepramone possesses a chiral center—an asymmetric carbon atom—which gives rise to two stereoisomers known as enantiomers. psu.edu Enantiomers are non-superimposable mirror images of each other, often designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. washington.eduderangedphysiology.com A 50:50 mixture of both enantiomers is called a racemic mixture or racemate. derangedphysiology.comfda.gov

(R)-Metamfepramone is one of these two specific spatial arrangements. The distinction between enantiomers is not merely academic; they can exhibit different pharmacokinetic and pharmacodynamic properties because biological systems, such as enzymes and receptors, are themselves chiral. psu.eduderangedphysiology.com This phenomenon, where a biological system interacts differently with each enantiomer, is known as stereoselectivity. derangedphysiology.com

While specific research comparing the activity of (R)-Metamfepramone directly to its (S)-counterpart is limited in the provided sources, studies on other cathinones and related phenethylamines demonstrate the importance of stereochemistry. For example, research on the enantiomers of mephedrone (B570743), another synthetic cathinone, revealed significant differences in their effects. nih.gov The (R)-enantiomer of mephedrone showed a much greater preference for the dopaminergic system compared to the (S)-enantiomer, which had a stronger effect on the serotonergic system. nih.gov Similarly, the stereoisomers of methamphetamine have substantial pharmacodynamic differences. nih.gov Such findings underscore that (R)-Metamfepramone and (S)-Metamfepramone can be expected to have distinct biological activities, making it essential to consider them as separate chemical entities.

Structure

3D Structure

特性

CAS番号 |

65528-82-7 |

|---|---|

分子式 |

C11H15NO |

分子量 |

177.24 g/mol |

IUPAC名 |

(2R)-2-(dimethylamino)-1-phenylpropan-1-one |

InChI |

InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1 |

InChIキー |

KBHMHROOFHVLBA-SECBINFHSA-N |

異性体SMILES |

C[C@H](C(=O)C1=CC=CC=C1)N(C)C |

正規SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)C |

製品の起源 |

United States |

Advanced Stereochemical Characterization and Enantiomeric Purity

Chiral Center Identification and Stereoisomeric Forms of Metamfepramone

Metamfepramone, chemically known as 2-(dimethylamino)-1-phenylpropan-1-one, is a synthetic cathinone (B1664624) derivative. researchgate.neteuropa.eu Its molecular structure contains a chiral center, which is a carbon atom bonded to four different substituent groups. pressbooks.publibretexts.org This structural feature is the basis for the existence of stereoisomers. The chiral carbon in Metamfepramone is the C2 carbon of the propanone chain.

The four distinct groups attached to this chiral center are:

A methyl group (-CH₃)

A dimethylamino group (-N(CH₃)₂)

A hydrogen atom (-H)

A benzoyl group (-C(=O)C₆H₅)

Due to this chirality, Metamfepramone exists as a pair of non-superimposable mirror images known as enantiomers. libretexts.orgwisdomlib.org These enantiomers are designated as (R)-Metamfepramone and (S)-Metamfepramone based on the spatial arrangement of the substituents around the chiral center, following the Cahn-Ingold-Prelog priority rules. libretexts.orgwikipedia.org An equal mixture of both enantiomers is referred to as a racemic mixture. nih.gov

Significance of Enantiomerism in Chemical and Biological Systems

Enantiomers of a chiral compound possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and, more importantly, in their interactions with other chiral molecules. solubilityofthings.comyoutube.com

The significance of enantiomerism is particularly profound in biological systems, as biomolecules such as enzymes, receptors, and nucleic acids are themselves chiral. musechem.comnih.gov This inherent chirality of biological targets leads to stereoselective interactions, meaning that two enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles. nih.govntu.edu.sg

One enantiomer may fit perfectly into a specific receptor site, eliciting a desired therapeutic effect, while the other enantiomer may be less active, inactive, or even responsible for adverse effects. musechem.comnumberanalytics.com A classic, albeit tragic, example is thalidomide, where the (R)-enantiomer possessed sedative effects, while the (S)-enantiomer was found to be teratogenic. wisdomlib.orglongdom.org Therefore, understanding the distinct biological activities of each enantiomer of a pharmacologically active compound like Metamfepramone is crucial for research and development. nih.govnumberanalytics.com The use of a single, pure enantiomer can potentially lead to a more targeted therapeutic action and an improved safety profile. nih.gov

Methods for Absolute Configuration Determination of (R)-Metamfepramone

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a specific enantiomer like (R)-Metamfepramone is a critical analytical task. wikipedia.orgthieme-connect.de Several instrumental methods are employed for this purpose.

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. wikipedia.orgpurechemistry.org It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the pure enantiomer. This technique provides a detailed three-dimensional map of the electron density, allowing for the unambiguous assignment of the spatial arrangement of each atom. purechemistry.org For this method to be successful, a suitable single crystal of (R)-Metamfepramone must be grown.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods. purechemistry.orgspark904.nl

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum can be compared to theoretical spectra calculated using computational methods (like Density Functional Theory) to deduce the absolute configuration. purechemistry.org

Vibrational Circular Dichroism (VCD): An infrared-based technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule in solution. spark904.nl Similar to CD, the experimental VCD spectrum is compared with quantum chemical predictions to establish the absolute configuration without the need for crystallization. spark904.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliary agents can facilitate the determination of absolute configuration. purechemistry.orglibretexts.org This involves chemically converting the enantiomer into a pair of diastereomers by reacting it with a pure chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers have different NMR spectra, which can be analyzed to infer the absolute configuration of the original enantiomer. spark904.nl

| Method | Principle | Sample Requirement | Key Advantage |

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. purechemistry.org | Single, high-quality crystal. spark904.nl | Provides unambiguous 3D structural determination. purechemistry.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. purechemistry.org | Solution of pure enantiomer. | Non-destructive, applicable in solution. purechemistry.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. spark904.nl | Solution or liquid sample. spark904.nl | No crystallization or derivatization needed. spark904.nl |

| NMR with Chiral Auxiliaries | Conversion to diastereomers with distinct NMR spectra. purechemistry.orgspark904.nl | Pure enantiomer for reaction. | Does not require specialized polarimetry equipment. spark904.nl |

Enantiomeric Purity Assessment and its Implications for Research Material

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. nih.gov For research involving a specific stereoisomer like (R)-Metamfepramone, ensuring high enantiomeric purity is of paramount importance. thieme-connect.denumberanalytics.com The presence of the (S)-enantiomer as an impurity could confound experimental results, as it may have different biological activity. numberanalytics.com

Several analytical techniques are used to determine the enantiomeric purity of a chemical sample.

Chiral Chromatography: This is the most common and reliable method for separating and quantifying enantiomers. youtube.comlibretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. americanpharmaceuticalreview.com

Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a column with a chiral stationary phase. libretexts.orggcms.cz

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility. By adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the buffer, enantiomers can be resolved due to the formation of transient diastereomeric complexes with different mobilities. mdpi.com

The implications of using enantiomerically pure (R)-Metamfepramone in a research context are significant:

Accuracy of Findings: Ensures that any observed biological or chemical effects are attributable solely to the (R)-enantiomer. numberanalytics.com

Reproducibility: High purity of starting materials is essential for the reproducibility of scientific experiments.

Understanding Structure-Activity Relationships: Allows for the precise correlation of the (R)-configuration with specific biological outcomes, which is fundamental in fields like pharmacology and toxicology. nih.gov

| Technique | Principle of Separation | Common Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. americanpharmaceuticalreview.com | Quantitative analysis of enantiomeric purity in pharmaceuticals. americanpharmaceuticalreview.com |

| Chiral GC | Differential partitioning between a gas mobile phase and a chiral stationary phase. libretexts.org | Analysis of volatile chiral compounds. gcms.cz |

| Chiral Capillary Electrophoresis | Differential mobility of transient diastereomeric complexes formed with a chiral selector. mdpi.com | Purity assessment of chiral drugs. mdpi.com |

Synthetic Pathways and Enantioselective Synthesis of R Metamfepramone

Retrosynthetic Analysis of Metamfepramone Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Metamfepramone, the analysis reveals key disconnections that form the basis for its primary synthetic routes.

The structure of Metamfepramone, 2-(dimethylamino)-1-phenylpropan-1-one, features a ketone, a tertiary amine, and a chiral center at the carbon alpha to the carbonyl group. The main retrosynthetic disconnections are:

C-N Bond Disconnection: Cleavage of the bond between the alpha-carbon and the nitrogen atom. This is a common strategy for amines. This disconnection suggests a precursor like 2-bromo-1-phenyl-1-propanone (α-bromopropiophenone) and dimethylamine (B145610). This route typically results in a racemic mixture as the initial halogenation of propiophenone (B1677668) is not stereoselective.

Oxidative Disconnection: A functional group interconversion approach involves recognizing that the β-ketoamine structure can be derived from a β-amino alcohol precursor through oxidation. This leads to the precursor N-methylephedrine or N-methylpseudoephedrine. The benzylic hydroxyl group in these precursors corresponds to the ketone in the target molecule. This is a powerful strategy as enantiomerically pure ephedrine (B3423809) derivatives are readily available, allowing for a stereoselective synthesis. cij.gob.mxeuropa.eu

These two primary disconnections outline the most practical approaches to synthesizing Metamfepramone, with the oxidative route being superior for achieving enantioselectivity.

Precursor Chemistry and Stereoselective Precursor Acquisition for (R)-Metamfepramone

The acquisition of a stereochemically pure precursor is the most critical step for an efficient synthesis of (R)-Metamfepramone. The IUPAC name for (R)-Metamfepramone is (2S)-2-(dimethylamino)-1-phenylpropan-1-one, due to nomenclature priority rules. The synthesis of this specific enantiomer relies on starting with a precursor that has the correct stereochemistry.

The most common and effective method involves the use of N-methylephedrine isomers. europa.eu Specifically, to produce (2S)-(-)-Dimethylcathinone [(R)-Metamfepramone], the precursor required is (1R,2S)-(-)-N-methylephedrine. researchgate.net This precursor is part of the "chiral pool," a collection of inexpensive, enantiomerically pure compounds available from natural sources. The stereocenter at the C2 position is maintained during the subsequent oxidation step.

Alternatively, synthesis can begin from achiral precursors, which necessitates either asymmetric synthesis or resolution later in the process. The reaction of 2-bromopropiophenone (B137518) with dimethylamine is a common method that produces racemic dimethylcathinone. researchgate.net

| Precursor | Resulting Product | Synthesis Type | Reference |

|---|---|---|---|

| (1R,2S)-(-)-N-Methylephedrine | (2S)-(-)-Dimethylcathinone [(R)-Metamfepramone] | Stereoselective | researchgate.net |

| 2-Bromopropiophenone and Dimethylamine | (RS)-Metamfepramone (Racemic) | Racemic | researchgate.net |

Chiral Auxiliary and Asymmetric Catalysis Approaches for (R)-Enantiomer Specific Synthesis

While using chiral precursors is common, modern organic synthesis also provides methods to create a specific enantiomer from achiral starting materials. These include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approach: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a β-amino ketone like Metamfepramone, a strategy could involve a chiral auxiliary like pseudoephedrine or pseudoephenamine. nih.govwikipedia.org In a hypothetical application, an achiral propiophenone derivative could be attached to a chiral auxiliary. The auxiliary would then sterically guide the alkylation or amination at the alpha-position, creating the desired stereocenter. The final step would be the cleavage of the auxiliary to yield the enantiomerically enriched product. While effective, this method requires additional steps for attaching and removing the auxiliary.

Asymmetric Catalysis: Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically pure product. nih.govfrontiersin.org For (R)-Metamfepramone, this could theoretically be achieved through several catalytic reactions, such as:

Asymmetric amination of a suitable enolate or enol silane (B1218182) derived from propiophenone.

Asymmetric hydrogenation or transfer hydrogenation of an enamine precursor.

These methods offer an elegant and atom-economical route to the target molecule. However, the development of a specific catalyst system that provides high enantioselectivity for the Metamfepramone skeleton would require significant research and optimization.

Separation and Resolution Techniques for Racemic Metamfepramone to Yield the (R)-Enantiomer

When a synthetic route produces a racemic mixture of Metamfepramone, as in the case of synthesis from 2-bromopropiophenone, the enantiomers must be separated to isolate the desired (R)-isomer. researchgate.net This process is known as chiral resolution.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. scirp.org The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for sensitive detection and confirmation of the separated enantiomers. scirp.orgata-journal.org

Diastereomeric Salt Resolution: A classical chemical method for resolving racemic amines is through the formation of diastereomeric salts. The racemic Metamfepramone base is reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the desired pure enantiomer of Metamfepramone.

Pharmacological Classification and Enantioselective Mechanisms of Action of R Metamfepramone

Detailed Classification within Stimulant Drug Categories

Metamfepramone is classified as a central nervous system (CNS) stimulant. Structurally, it falls under two primary chemical classes: phenethylamine (B48288) and cathinone (B1664624). wikipedia.org As a phenethylamine, it shares a core structure with a wide range of stimulants, including amphetamine. Its classification as a cathinone is due to the presence of a ketone group at the beta (β) position of the propyl side chain, a defining feature of this subgroup. wikipedia.org

Substituted cathinones are β-keto analogues of amphetamines. nih.gov This structural modification distinguishes their pharmacological properties from their non-keto counterparts. Metamfepramone is specifically an N,N-dimethylated derivative of cathinone, placing it within a subset of synthetic cathinones that have seen extensive investigation.

Neurochemical Interactions: Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Transporter Modulations

The primary mechanism of action for most synthetic cathinones involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. nih.gov By interacting with these transporters, cathinones increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to their stimulant effects. nih.gov

Research categorizes Metamfepramone (N,N-dimethylcathinone) as a norepinephrine-dopamine reuptake inhibitor (NDRI). capes.gov.br Unlike other cathinones such as mephedrone (B570743) or amphetamine-like stimulants that act as transporter substrates and induce neurotransmitter release (efflux), Metamfepramone functions as a "pure" uptake inhibitor. capes.gov.brnih.gov This mechanism is more analogous to cocaine or methylphenidate, where the drug binds to DAT and NET, blocking the transporter's ability to clear dopamine and norepinephrine from the synapse without causing the transporter to reverse its function. d-nb.info Studies show it is a non-releasing agent, distinguishing its action from substrate-type releasers like amphetamine. capes.gov.br

Specific in vitro studies directly comparing the enantiomers of Metamfepramone are not extensively detailed in the available literature. However, significant enantioselectivity is a well-documented characteristic of the cathinone class, allowing for informed analysis based on structurally similar compounds.

For most chiral cathinones and amphetamines, the (S)-enantiomer is pharmacologically more potent than the (R)-enantiomer. nih.gov For instance, S(-)-methcathinone is three to five times more potent than R(+)-methcathinone as a central stimulant. nih.gov Similarly, while both enantiomers of mephedrone are substrates at DAT, the S-enantiomer is approximately 50-fold more potent at promoting serotonin release via SERT. nih.gov This suggests that the stereochemistry at the alpha-carbon position is a critical determinant of both potency and selectivity at monoamine transporters. It is therefore highly probable that (S)-Metamfepramone is a more potent NDRI than (R)-Metamfepramone, though empirical data for this specific compound is required for confirmation.

Comparison of (R)-Metamfepramone's Potency and Selectivity with Related Cathinones and Amphetamines

Metamfepramone's potency as an NDRI can be compared with other stimulants by examining its half-maximal inhibitory concentrations (IC50) at the monoamine transporters. It is reportedly 1.6 times less potent than its close analogue, methcathinone (B1676376). wikipedia.org

In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters provide specific data for racemic N,N-dimethylcathinone. It demonstrates a clear preference for inhibiting norepinephrine and dopamine uptake over serotonin uptake. Its potency at NET (IC50 = 2,210 nM) and DAT (IC50 = 4,490 nM) is significantly higher than at SERT (IC50 > 10,000 nM). capes.gov.br

Compared to its parent compound methcathinone, Metamfepramone is a considerably less potent uptake inhibitor at both DAT and NET. capes.gov.brnih.gov Methamphetamine, a non-keto analogue, is a more potent inhibitor at DAT and NET than Metamfepramone and also functions as a potent releasing agent. nih.gov Amphetamine also displays higher potency at these transporters. nih.gov This indicates that the N,N-dimethylation and the β-keto group significantly influence the molecule's affinity and action at the monoamine transporters compared to other prominent stimulants.

| Compound | Norepinephrine (NET) | Dopamine (DAT) | Serotonin (SERT) |

|---|---|---|---|

| N,N-Dimethylcathinone (Metamfepramone) | 2,210 | 4,490 | >10,000 |

| Methcathinone | 327 | 411 | >30,000 |

| Amphetamine | 41 | 116 | >30,000 |

| Methamphetamine | 125 | 312 | >30,000 |

Data sourced from Simmler et al. (2013, 2014). Values represent the concentration required to inhibit 50% of monoamine uptake in vitro. capes.gov.brnih.gov

Receptor Binding Profiles and Ligand Affinity Studies for (R)-Metamfepramone

| Receptor Target | Binding Affinity for N,N-Dimethylcathinone |

|---|---|

| Dopamine D1, D2, D3 | No significant affinity |

| Serotonin 5-HT1A, 5-HT2A | No significant affinity |

| Adrenergic α1, α2 | No significant affinity |

| Histamine H1 | No significant affinity |

| Trace Amine-Associated Receptor 1 (TAAR1) | No significant affinity |

Data indicates a lack of clinically relevant binding, with Ki values exceeding 10,000 nM in broad screening panels for various cathinones. capes.gov.brnih.gov

Metabolic Transformations and Enantioselective Biotransformation of R Metamfepramone

Identification of Major Phase I and Phase II Metabolites of Metamfepramone

Phase I metabolism of (R)-Metamfepramone introduces or exposes functional groups, preparing the molecule for subsequent Phase II reactions. The major identified pathways are N-demethylation and carbonyl reduction, with hydroxylation also being a probable route based on the metabolism of structurally related cathinones. Phase II metabolism involves the conjugation of these metabolites to increase their water solubility and facilitate excretion.

N-demethylation is a primary metabolic pathway for Metamfepramone, which is an N,N-dimethylated compound. This process occurs sequentially, catalyzed mainly by cytochrome P450 (CYP450) enzymes in the liver. mdpi.com

First N-demethylation: The initial step involves the removal of one methyl group from the tertiary amine of Metamfepramone to form the secondary amine metabolite, Methcathinone (B1676376) (N-methylcathinone). wikipedia.org This is a well-documented transformation for Metamfepramone. Studies on other N-alkylated cathinones confirm that N-dealkylation is a common and significant metabolic route. europa.euresearchgate.netnih.gov The CYP3A4 and CYP2C9 isoenzymes are known to be major contributors to the N-demethylation of various xenobiotics. researchgate.netnih.gov

Second N-demethylation: Following the formation of Methcathinone, a second demethylation can occur, removing the remaining methyl group to yield the primary amine, Nor-Metamfepramone (cathinone). While direct evidence for this step in Metamfepramone metabolism is not extensively detailed, the N-demethylation of secondary amines to primary amines is a known metabolic process for related compounds. nih.gov

These demethylation steps reduce the lipophilicity of the parent compound and can alter its pharmacological activity.

The reduction of the β-keto group is another major Phase I metabolic pathway for cathinones. europa.euresearchgate.net In the case of Metamfepramone, this reaction is catalyzed by carbonyl-reducing enzymes (CREs), such as carbonyl reductases and aldo-keto reductases, which are present in hepatic and other tissues. nih.govnih.gov

This biotransformation converts the ketone functional group into a secondary alcohol, leading to the formation of amino-alcohol metabolites. The primary metabolite formed through this pathway from Metamfepramone is N-methylpseudoephedrine. wikipedia.org The reduction of the carbonyl group introduces a new chiral center, which can result in the formation of different diastereomers (e.g., N-methylephedrine and N-methylpseudoephedrine). The metabolism of the parent compound cathinone (B1664624) is known to be stereoselective, producing norephedrine (B3415761) and cathine. researchgate.net This suggests that the reduction of (R)-Metamfepramone likely proceeds with a degree of stereoselectivity.

Hydroxylation (Phase I): Based on metabolic studies of other synthetic cathinones, hydroxylation is a probable, albeit less characterized, pathway for Metamfepramone. jfda-online.comkcl.ac.uk This reaction, typically catalyzed by CYP450 enzymes, can occur at several positions on the molecule:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring.

Aliphatic Hydroxylation: Hydroxylation of the alkyl side chain.

For cathinone derivatives with a tolyl group (a methyl group on the phenyl ring), oxidation of this methyl group to a primary alcohol and further to a carboxylic acid has been observed. nih.gov For Metamfepramone, which has an unsubstituted phenyl ring, aromatic hydroxylation is the more likely pathway.

Glucuronidation (Phase II): Following Phase I reactions, the resulting metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation. Glucuronidation is a common conjugation pathway where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite. mdpi.comuomustansiriyah.edu.iqsigmaaldrich.com This process significantly increases the water solubility of the metabolites, making them more readily excretable in urine. uomustansiriyah.edu.iq The hydroxylated metabolites of Metamfepramone and the amino-alcohol metabolites like N-methylpseudoephedrine are potential substrates for glucuronidation. kcl.ac.ukfrontiersin.org

| Metabolic Pathway | Phase | Enzyme Family (Probable) | Parent Compound | Resulting Metabolite(s) |

|---|---|---|---|---|

| First N-Demethylation | Phase I | Cytochrome P450 (CYP) | Metamfepramone | Methcathinone |

| Second N-Demethylation | Phase I | Cytochrome P450 (CYP) | Methcathinone | Nor-Metamfepramone (Cathinone) |

| Carbonyl Reduction | Phase I | Carbonyl Reductases (CREs) | Metamfepramone | N-methylpseudoephedrine |

| Aromatic Hydroxylation | Phase I | Cytochrome P450 (CYP) | Metamfepramone | Hydroxylated Metamfepramone |

| Glucuronidation | Phase II | UDP-glucuronosyltransferases (UGTs) | Hydroxylated Metabolites, Amino-Alcohol Metabolites | Glucuronide Conjugates |

Stereoselective Metabolism of (R)-Metamfepramone versus (S)-Metamfepramone

While direct comparative metabolic data for the enantiomers of Metamfepramone is not available in the public domain, the foundational principles of stereoselective metabolism in related cathinones provide a framework for understanding potential differences.

Specific data tables illustrating the change in enantiomeric ratios of (R)- and (S)-Metamfepramone metabolites over time are not publicly available. Such data would typically be generated through in vivo studies involving the administration of racemic Metamfepramone and subsequent analysis of biological samples (e.g., plasma, urine) at various time points. This analysis would quantify the concentrations of the individual enantiomers of the parent drug and its major metabolites, allowing for the calculation of their respective ratios. Without access to the findings of the 1986 Markantonis et al. study, no such data can be presented.

Information regarding the specific enzymes responsible for the differential processing of (R)- and (S)-Metamfepramone is not detailed in the accessible scientific literature. It is highly probable that cytochrome P450 (CYP) enzymes are involved, as they are the primary enzymes responsible for the metabolism of most drugs, including many synthetic cathinones. In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to identify the specific isoforms that preferentially metabolize each enantiomer and to characterize the kinetics of these reactions. Such detailed enzymatic studies for Metamfepramone enantiomers have not been published in the accessible literature.

Advanced Analytical Methodologies for Detection and Quantification of R Metamfepramone and Its Metabolites

Chromatographic Techniques for Enantioselective Separation

Chromatography is the cornerstone for separating complex mixtures. For chiral compounds like (R)-Metamfepramone, specialized enantioselective techniques are required to resolve the enantiomers.

Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the enantioselective analysis of cathinones and their metabolites. chromatographyonline.comjapsonline.com This direct method utilizes a chiral stationary phase (CSP) to achieve separation, eliminating the need for derivatization. scirp.org

Research Findings: Polysaccharide-based and macrocyclic glycopeptide antibiotic-based CSPs are commonly employed. For instance, a Chirobiotic™ V2 column, which is based on vancomycin, has been successfully used for the chiral separation of methamphetamine and amphetamine enantiomers, providing a model for (R)-Metamfepramone analysis. nih.gov Similarly, polysaccharide-based columns like Chiralpak have been effective in separating the enantiomers of various synthetic cathinones. researchgate.net

The mobile phase composition is crucial for both achieving enantiomeric separation and ensuring compatibility with mass spectrometry detection. chromatographyonline.com A typical mobile phase might consist of methanol (B129727) or acetonitrile (B52724) with additives like acetic acid, formic acid, ammonium (B1175870) acetate, or ammonium formate (B1220265) to enhance ionization and improve peak shape. scirp.orgnih.gov LC-MS/MS methods offer high selectivity and sensitivity, allowing for the detection of analytes at very low concentrations (ng/mL). japsonline.comoup.com

The following table summarizes typical parameters for a chiral LC-MS/MS method applicable to cathinone (B1664624) analysis.

| Parameter | Details |

| Column | Chirobiotic™ V2 (2.1 mm × 250 mm, 5 μm) nih.gov |

| Mobile Phase | Isocratic elution with methanol containing 0.1% glacial acetic acid and 0.02% ammonium hydroxide (B78521) nih.gov |

| Flow Rate | 0.5 mL/min japsonline.com |

| Detection | Electrospray Ionization (ESI) in positive mode nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For the enantioselective analysis of amphetamine-like substances, an indirect approach is often used. This involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.com

Research Findings: Common CDAs include N-trifluoroacetyl-L-prolyl chloride (L-TPC) and R(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl). nih.govnih.gov The formation of diastereomeric derivatives allows for their separation and subsequent detection by MS. However, this method has potential drawbacks. The chiral purity of the derivatizing agent is critical, as impurities can lead to inaccurate quantification of the enantiomeric ratio. nih.gov Furthermore, some derivatization procedures can cause racemization, leading to an overestimation of the minor enantiomer. nih.gov Despite these challenges, GC-MS remains a powerful tool, particularly in forensic laboratories where established protocols exist. rsc.org Routine screening procedures based on GC-MS are often used, with suspicious signals being confirmed by more specific methods like LC-MS/MS. nih.gov

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent volumes. For chiral separations, a chiral selector is added to the background electrolyte. researchgate.net Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose due to their ability to form inclusion complexes with guest molecules. nih.govmdpi.com

Research Findings: The enantioselective separation of cathinone derivatives, such as mephedrone (B570743) and its metabolites, has been successfully achieved using CE with various cyclodextrins. nih.gov In one study, carboxymethylated β-cyclodextrin was identified as the most effective chiral selector among seven tested derivatives. nih.govmdpi.com The separation is influenced by the type and concentration of the CD, the pH of the background electrolyte, and the applied voltage. mdpi.com Optimization of these parameters, for instance by setting the pH to 2.75 with a 7.5 mmol·L⁻¹ concentration of carboxymethylated β-cyclodextrin, can achieve high-resolution separation of all enantiomers in a mixture. nih.govmdpi.com The mechanism involves differential interactions between the enantiomers and the hydrophobic cavity and external functional groups of the cyclodextrin (B1172386). mdpi.com

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation

The identification of metabolites is crucial, especially for a compound like Metamfepramone which undergoes rapid degradation. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with mass error < 5 ppm). This precision allows for the determination of the elemental composition of parent drugs and their metabolites, which is a significant advantage over nominal mass instruments. oup.com

Research Findings: HRMS has been used to characterize Metamfepramone and its major metabolites, methylpseudoephedrine and methcathinone (B1676376). nih.gov In one study, electrospray ionization-high resolution/high accuracy mass spectrometry was employed to characterize these compounds before developing a quantitative LC-MS/MS method. researchgate.net Another study using a liquid chromatography-high field quadrupole exactive orbitrap mass spectrometer (LC-Q Exactive HF MS) identified 17 metabolites of Metamfepramone in urine, including 14 phase I and 3 phase II metabolites. researchgate.net This demonstrates the power of HRMS in discovering previously unreported metabolic pathways. The ability to perform full-scan data acquisition with subsequent targeted MS/MS analysis allows for both screening and confirmation in a single run. researchgate.net

Spectroscopic Methods for Structural Confirmation (e.g., NMR, FTIR)

While mass spectrometry provides information on mass and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for the unequivocal structural elucidation of a compound and its metabolites. unodc.org

Research Findings:

Nuclear Magnetic Resonance (NMR): NMR spectroscopy (¹H and ¹³C) is a powerful tool for determining the complete molecular structure of a compound. unodc.org It provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of the structure and stereochemistry. europa.eu For new psychoactive substances and their metabolites, NMR is used to confirm the identity of seized materials or newly identified metabolic products. psu.edu For example, the ¹H NMR spectrum of N,N-Dimethylcathinone has been documented and is used as a reference for identification. lgcstandards.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. unodc.org The infrared spectrum provides a unique "fingerprint" for a compound. For Metamfepramone, a characteristic peak for the carbonyl (C=O) group stretching vibration would be expected. The FTIR spectra of N,N-Dimethylcathinone have been published and serve as reference data for its identification in seized samples. researchgate.netswgdrug.org

Method Validation for Specificity, Sensitivity, and Reproducibility in Research Settings

For any analytical method to be considered reliable, it must undergo a thorough validation process. unodc.orguomustansiriyah.edu.iq In a research setting, this ensures that the data generated are accurate and reproducible. Key validation parameters include specificity, sensitivity (limit of detection and quantification), linearity, accuracy, and precision. oup.comnih.gov

Research Findings: Validation studies for analytical methods targeting cathinones are well-documented. nih.govoup.com These studies establish the performance characteristics of the assay in a specific biological matrix.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples to check for interferences. nih.gov

Sensitivity: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For LC-MS/MS methods analyzing cathinones in urine, LODs can be in the range of 2-10 ng/mL. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed, and the correlation coefficient (r²) should ideally be >0.99. nih.gov

Precision: The closeness of agreement between a series of measurements. It is evaluated as intra-day precision (repeatability) and inter-day precision (intermediate precision), expressed as the relative standard deviation (RSD), which should typically be <15%. nih.gov

Accuracy: The closeness of the mean test results to the true value, expressed as a percentage of the nominal value. Acceptance criteria are often within ±15%. oup.com

The following table presents a summary of validation parameters from a study on the analysis of Metamfepramone and its metabolites in urine. nih.gov

| Validation Parameter | Result |

| Specificity | No significant interferences observed from endogenous compounds. |

| Lower Limit of Detection (LOD) | 2–10 ng/mL |

| Linearity Range | Established with appropriate correlation coefficients. |

| Intra-day Precision (%RSD) | 3–17% |

| Inter-day Precision (%RSD) | 3–17% |

| Ion Suppression/Enhancement | Effects were evaluated and found to be manageable. |

Application of Analytical Techniques in Biological Matrices for Research Purposes (excluding clinical samples)

The detection and quantification of (R)-Metamfepramone and its metabolites in biological matrices are crucial for research purposes, particularly in understanding its metabolic pathways and pharmacokinetic profile. Various advanced analytical methodologies have been developed and applied to matrices such as urine and blood, primarily utilizing chromatographic techniques coupled with mass spectrometry.

Research studies have established robust methods for the analysis of (R)-Metamfepramone and its key metabolites, including methcathinone and methylpseudoephedrine. researchgate.netnih.gov Due to the rapid metabolism of the parent drug, monitoring its metabolites is often essential for inferring its administration. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for this purpose. researchgate.netnih.gov One validated LC-MS/MS method allows for the direct injection of urine samples, providing a fast and efficient analysis. researchgate.netnih.gov This method demonstrated low limits of detection (LOD), ranging from 2 to 10 ng/mL, and good intraday and interday precision (3-17%). researchgate.netnih.gov To minimize matrix effects and protect the analytical instrumentation, liquid-liquid extraction (LLE) techniques can be employed to clean up the analyte extracts before analysis. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used in the analysis of (R)-Metamfepramone and its metabolites. tiaft.org For GC-MS analysis, a derivatization step, such as acetylation or trifluoroacetylation, is often necessary to improve the chromatographic properties and thermal stability of the analytes. tiaft.org Studies using GC-MS have successfully identified several metabolites in urine, including methylephedrine, ephedrine (B3423809), pseudoephedrine, nor-ephedrine, nor-metamfepramone, hydroxy-nor-metamfepramone, and hydroxy-nor-ephedrine. tiaft.org

In vitro studies using human and rat liver microsomes are instrumental in elucidating the metabolic fate of (R)-Metamfepramone. nih.gov These experimental systems allow for the identification of Phase I and Phase II metabolites. nih.govnih.gov The samples from these incubations are typically analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which provides accurate mass measurements for confident metabolite identification. nih.gov The general procedure involves incubating the compound with liver microsomes and cofactors, followed by quenching the reaction with a solvent like acetonitrile, centrifugation, and analysis of the supernatant. nih.govnih.gov

The selection of the analytical method often depends on the specific research question, the biological matrix being analyzed, and the required sensitivity and selectivity. Both LC-MS/MS and GC-MS have proven to be reliable techniques for the detection and quantification of (R)-Metamfepramone and its extensive range of metabolites in research settings. researchgate.netnih.govtiaft.org

Detailed Research Findings

The following tables summarize key findings from research studies on the analytical detection of (R)-Metamfepramone and its metabolites in biological matrices for research purposes.

Table 1: GC-MS Method for (R)-Metamfepramone and Metabolites in Urine

| Analyte | Matrix | Sample Preparation | Detection Method | LOD (ng/mL) | Recovery (%) |

| (R)-Metamfepramone | Urine | Cleavage of conjugates, extraction, acetylation | GC-MS | 50 | 55 |

| Methylephedrine | Urine | Cleavage of conjugates, extraction, acetylation | GC-MS | 10 | 98 |

| Ephedrine | Urine | Cleavage of conjugates, extraction, acetylation | GC-MS | 10 | Not Reported |

| Pseudoephedrine | Urine | Cleavage of conjugates, extraction, acetylation | GC-MS | 10 | 75 |

| Data sourced from a study on the metabolism and toxicological detection of Metamfepramone. tiaft.org |

Table 2: LC-MS/MS Method for (R)-Metamfepramone and Metabolites in Urine

| Analyte | Matrix | Sample Preparation | Detection Method | LOD (ng/mL) |

| (R)-Metamfepramone | Urine | Direct injection | LC-MS/MS | 2-10 |

| Methcathinone | Urine | Direct injection | LC-MS/MS | 2-10 |

| Methylpseudoephedrine | Urine | Direct injection | LC-MS/MS | 2-10 |

| Data from a study focused on improving sports drug testing procedures. researchgate.netnih.gov |

Structure Activity Relationship Sar Studies Focusing on R Metamfepramone

General Principles of SAR Applied to Synthetic Cathinones

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how a chemical's structure correlates with its biological activity. researchgate.net For synthetic cathinones, SAR studies aim to identify the specific structural features that influence their interactions with biological targets, primarily the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). researchgate.netnih.gov These studies systematically alter parts of the cathinone (B1664624) molecule—such as the terminal amine, the alpha-carbon substituent, and aromatic ring substitutions—to observe the resulting changes in pharmacological effects, like whether the compound acts as a releasing agent or a reuptake inhibitor, and its selectivity for different transporters. researchgate.netnih.gov

Key principles of SAR for synthetic cathinones include:

The Amine Substituent: The nature of the group(s) attached to the nitrogen atom significantly impacts activity. For instance, primary and secondary amines often act as releasing agents, while bulkier substituents can shift the activity towards reuptake inhibition. jscimedcentral.com

The Alpha-Carbon Substituent: The size of the alkyl group at the alpha-position (adjacent to the carbonyl group) influences potency and transporter selectivity. researchgate.net

Aromatic Ring Substitutions: Adding substituents to the phenyl ring can modulate potency and selectivity for DAT versus SERT. jscimedcentral.comacs.org For example, smaller substituents at the 4-position tend to favor DAT selectivity, while larger groups can increase SERT activity. acs.org

Stereochemistry: The three-dimensional arrangement of atoms, particularly at the chiral center, is crucial for determining potency and the specific nature of the biological response. researchgate.netgpub.org

It's important to note that SAR is highly dependent on the assay used to measure biological activity. nih.gov Findings from in vitro binding assays may not always directly translate to in vivo behavioral effects due to factors like metabolism and blood-brain barrier penetration. nih.gov

Impact of N,N-Dimethylation on Pharmacological Activity and Potency

Metamfepramone, also known as N,N-dimethylcathinone, is characterized by the presence of two methyl groups on the nitrogen atom. chemeurope.comwikipedia.org This N,N-dimethylation distinguishes it from cathinone (a primary amine) and methcathinone (B1676376) (a secondary amine). nih.govwikipedia.org

Studies have shown that N,N-dimethylation of cathinone results in a compound that retains amphetamine-like stimulant properties but with some differences in potency. researchgate.netnih.gov In behavioral studies with rats, N,N-dimethylcathinone was found to be slightly less potent than methcathinone but roughly equipotent with cathinone. caymanchem.comglpbio.comresearchgate.net Specifically, (R)-Metamfepramone (the (-) enantiomer) is only about 1.6 times less potent than (R)-methcathinone. researchgate.net

Pharmacologically, N,N-dimethylcathinone acts as a non-releasing norepinephrine and dopamine uptake inhibitor. nih.gov This mechanism contrasts with many other cathinones like mephedrone (B570743), which act as monoamine releasers. jscimedcentral.com The N,N-dimethyl configuration appears to shift the compound's action towards reuptake inhibition, similar to pyrovalerone cathinones. nih.gov

Comparative SAR Analysis of (R)-Metamfepramone against Other Enantiomers and Related Cathinone Analogs

The stereochemistry of synthetic cathinones plays a pivotal role in their pharmacological activity. researchgate.net Generally, for many cathinone derivatives, the (S)-enantiomer is more potent as a central nervous system stimulant than the (R)-enantiomer. nih.govscirp.org For example, (S)-methcathinone is more potent than (R)-methcathinone. researchgate.net

In the case of Metamfepramone, the (S)-isomer was found to be more potent than the racemic mixture. nih.gov This aligns with the general observation that the stereoconfiguration at the chiral center significantly influences the interaction with monoamine transporters. gpub.org

When comparing N,N-dimethylcathinone to its N-alkyl homologs:

N-monoethylcathinone (Ethcathinone) and N-monopropylcathinone produce amphetamine-like effects but are less potent than racemic methcathinone. researchgate.net Ethcathinone, for instance, has been shown to be a weak dopamine reuptake inhibitor and an even weaker dopamine releasing agent. nih.gov

Increasing the bulk of the N-alkyl group generally leads to a decrease in stimulant potency. nih.gov

The table below presents a comparative overview of the potency of Metamfepramone and related cathinone analogs from drug discrimination studies in rats.

| Compound | Enantiomer/Mixture | Potency (ED₅₀ mg/kg) | Relative Potency Notes |

| Metamfepramone | Racemic (-) | 0.44 | More potent than expected; only 1.6-fold less potent than (-)methcathinone. researchgate.net |

| Methcathinone | Racemic | ~0.28 (inferred) | More potent than N-ethyl and N-propyl cathinone. researchgate.net |

| N-Ethylcathinone | Racemic | 0.77 | Less potent than racemic methcathinone. researchgate.net |

| N-Propylcathinone | Racemic | 2.03 | Less potent than racemic methcathinone. researchgate.net |

Elucidating the Role of the Chiral Center in Modulating Biological Effects and Transporter Selectivity

The chiral center at the alpha-carbon of the cathinone backbone is a critical determinant of biological effects and transporter selectivity. researchgate.netgpub.org The spatial arrangement of the substituents around this center dictates how the molecule fits into the binding sites of DAT, NET, and SERT. scirp.org

For many cathinones and amphetamines, the (S)-enantiomer exhibits greater central stimulant activity. scirp.org This stereoselectivity arises from the different binding affinities of the enantiomers to their target transporters. scirp.org For instance, (S)-methcathinone is a potent dopamine and norepinephrine releasing agent, demonstrating selectivity for DAT and NET over SERT. nih.govjscimedcentral.com

The neuropharmacological profile of synthetic cathinones is profoundly influenced by stereochemistry. nih.gov The separation of enantiomers is crucial for understanding their distinct biological and toxicological properties. researchgate.netresearchgate.net For example, with mephedrone, the (R)-enantiomer is primarily responsible for its rewarding effects, while the (S)-enantiomer is a much more potent serotonin releaser. nih.gov This highlights how stereochemistry can separate the addictive potential from other effects. nih.gov

While specific studies focusing solely on the transporter selectivity of the individual (R)- and (S)-enantiomers of Metamfepramone are limited in the provided results, the general principles derived from related cathinones strongly suggest that the chiral center is key. The higher potency of the (S)-isomer of N,N-dimethylcathinone indicates a better fit or interaction at its primary targets, DAT and NET, compared to the (R)-isomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for (R)-Metamfepramone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, such as electronic character, steric size, and lipophilicity. nih.gov These models help to predict the activity of new, unsynthesized compounds and to understand the key molecular features driving their pharmacological effects. researchgate.net

While specific QSAR models exclusively for (R)-Metamfepramone derivatives are not detailed in the search results, QSAR studies on related synthetic cathinones provide valuable insights that can be extrapolated. For example, QSAR analyses of para-substituted methcathinone analogs have shown that:

The steric bulk of substituents on the phenyl ring is a crucial factor in determining selectivity between DAT and SERT. acs.org

Larger substituents tend to shift selectivity towards SERT. acs.org

The hydrophobic nature of these substituents can modulate potency at SERT. nih.gov

Furthermore, QSAR and molecular modeling studies have been applied to understand the SAR of cathinone-related compounds like methylphenidate, demonstrating that such computational approaches can successfully predict the potency of compounds as DAT reuptake inhibitors. google.com A significant correlation has been found between the potency of certain cathinone analogs and methylphenidate binding data, suggesting that the SAR of methylphenidate analogs could be applicable to synthetic cathinones. google.com

The application of QSAR would be a powerful tool to systematically explore derivatives of (R)-Metamfepramone, helping to predict which structural modifications would enhance or decrease its activity as a dopamine and norepinephrine reuptake inhibitor.

Preclinical Research Paradigms for Investigating R Metamfepramone S Biological Actions

In Vitro Models for Studying Neurotransmitter Uptake and Release in Cell Lines (e.g., HEK293 cells)

Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of in vitro pharmacological profiling for synthetic cathinones like (R)-Metamfepramone. nih.gov These cells are readily cultured and can be transfected to express specific human monoamine transporter proteins—namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govresearchgate.net This allows for the precise study of a compound's interaction with each transporter in isolation.

Research on synthetic cathinones utilizes two primary assay types in these models:

Uptake Inhibition Assays: These experiments measure how potently a compound blocks the reuptake of neurotransmitters. HEK293 cells expressing DAT, NET, or SERT are exposed to a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine) and varying concentrations of the test compound. The concentration of the drug that inhibits 50% of the substrate uptake (IC₅₀ value) is determined. A lower IC₅₀ value indicates greater potency at the transporter. www.gov.uk Mephedrone (B570743) analogs, for instance, have been shown to be potent inhibitors at NET and, to a varying extent, SERT and DAT. researchgate.net

Release Assays: These assays determine whether a compound acts as a substrate for the transporter, inducing neurotransmitter release (a "releaser"), or simply blocks it (a "reuptake inhibitor"). www.gov.uk Cells are preloaded with a radiolabeled neurotransmitter. The test compound is then added, and the amount of radioactivity released from the cells into the surrounding medium is measured. A significant increase in efflux compared to baseline indicates that the compound is a substrate-type releaser. researchgate.netresearchgate.net Studies have demonstrated that many synthetic cathinones function as monoamine releasers, similar to classic amphetamines. researchgate.netwww.gov.uk

While specific data for the (R)-isomer of Metamfepramone is not broadly published, studies on closely related N,N-dimethylated cathinones and other analogs provide a framework for its expected activity. For example, N,N-dimethylation of cathinone (B1664624) generally retains amphetamine-like character. nih.gov The pharmacological profile of cathinone analogs, including their potency as uptake inhibitors and their capacity as releasers, is heavily influenced by substitutions on the aromatic ring and the nature of the amino group. researchgate.net

Table 1: Representative In Vitro Activity of Selected Cathinones at Monoamine Transporters This table presents data for related compounds to illustrate the type of information generated from in vitro assays, as specific data for (R)-Metamfepramone is limited in publicly available literature.

| Compound | Transporter | Assay Type | Finding (IC₅₀ or Effect) |

|---|---|---|---|

| Mephedrone | hNET, hDAT, hSERT | Inhibition | Potent NET inhibitor, with higher potency at SERT vs. DAT researchgate.net |

| Mephedrone | hNET, hDAT, hSERT | Release | Substrate-type monoamine releaser researchgate.net |

| Methcathinone (B1676376) | DAT, NET, SERT | Release | Potent DA and norepinephrine releasing agent researchgate.netnih.gov |

| MDPV | DAT, NET | Inhibition | Potent reuptake inhibitor, particularly at DAT and NET researchgate.netnih.gov |

Animal Models for Behavioral Pharmacology Studies (excluding human data)

Behavioral studies in animals, primarily rodents, are essential for understanding the in vivo effects of psychoactive compounds like (R)-Metamfepramone. These models help to characterize the substance's stimulant properties and abuse potential. evotec.com

An increase in spontaneous locomotor activity in rodents is a hallmark of central nervous system stimulant drugs. nih.gov This effect is typically linked to the drug's ability to increase dopamine levels in brain regions associated with motor control, such as the nucleus accumbens. nih.gov In these studies, animals are placed in an open-field arena equipped with infrared beams or video tracking software to quantify their movement (e.g., distance traveled, rearing frequency) after administration of the test compound.

Studies have shown that Metamfepramone (dimethylpropion) increases locomotor activity in animal models. medkoo.com This is consistent with findings for many other synthetic cathinones, including methcathinone and mephedrone, which produce robust hyperlocomotion in mice and rats. nih.govresearchgate.net The potency and nature of the locomotor response can vary significantly between different cathinone analogs. nih.gov For chiral compounds like cathinone and its derivatives, one enantiomer is often more potent than the other; for instance, S(-)-methcathinone is a more potent locomotor stimulant in mice than its R(+) enantiomer. nih.govnih.gov

Drug discrimination is a highly specific behavioral assay used to assess the subjective effects of a drug. meliordiscovery.com Animals, typically rats or monkeys, are trained to recognize the internal state produced by a specific "training" drug (e.g., amphetamine or cocaine) and distinguish it from a saline (vehicle) injection. nih.govevotec.com They learn to press one lever to receive a reward (like a food pellet) when they have received the drug and a different lever when they have received the vehicle. meliordiscovery.com

Once trained, the animals are tested with a novel compound, such as (R)-Metamfepramone. If the animal predominantly presses the drug-appropriate lever, it indicates that the test compound produces similar interoceptive (subjective) effects to the training drug, a phenomenon known as stimulus generalization. nih.gov This suggests a shared mechanism of action. meliordiscovery.com

Research has demonstrated that cathinone and methcathinone substitute for amphetamine in drug discrimination studies, indicating they produce similar amphetamine-like subjective effects. researchgate.netresearchgate.net The S(-) isomers of cathinone and methcathinone are generally more potent in these paradigms. nih.gov Given that N,N-dimethylation of cathinone retains amphetamine-like properties, it is expected that (R)-Metamfepramone would also show generalization in animals trained to discriminate psychostimulants like amphetamine or cocaine. nih.gov

Novel In Vivo Models for Activity and Mechanism Evaluation (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is emerging as a valuable in vivo model for the rapid screening of new psychoactive substances (NPS). researchgate.netresearchgate.net Its simple, well-characterized nervous system, short lifecycle, and genetic tractability make it a cost-effective platform for high-throughput testing. researchgate.netnih.gov Assays in C. elegans can provide initial data on a compound's biological activity and potential neurotoxic effects.

One established assay is the swimming-induced paralysis (SWIP) test, which measures the acute response of the nematode to various compounds. researchgate.netresearchgate.net Studies using this model have successfully evaluated the activity of amphetamine-type stimulants (ATS), demonstrating that C. elegans can distinguish between different substances and even their chiral forms. researchgate.net The use of mutant strains with defects in specific neurotransmitter pathways (e.g., dopaminergic or serotonergic) allows for the investigation of the molecular targets and mechanisms underlying a drug's effects. researchgate.net For example, research on ATS in C. elegans has highlighted the key roles of dopaminergic (DOP-3) and serotonergic (SER-4) receptors. researchgate.net

While specific studies on (R)-Metamfepramone in C. elegans have not been widely reported, the model's proven utility for assessing related stimulants suggests it is a promising tool for evaluating its activity and mechanism of action. researchgate.netresearchgate.net

Ecotoxicological Studies on (R)-Metamfepramone and Related Cathinones in Environmental Models

The increasing use of synthetic cathinones has led to their detection in wastewater and rivers, raising concerns about their potential environmental impact. nih.govresearchgate.net Ecotoxicological studies are therefore crucial for assessing the risks these compounds pose to non-target aquatic organisms. rsc.org

Metamfepramone has been detected in river water downstream of wastewater treatment plants, indicating that it is not completely removed by conventional treatment processes. rsc.orgrsc.org Research on the ecotoxicity of synthetic cathinones often uses standardized model organisms as recommended by the Organization for Economic Cooperation and Development (OECD). nih.gov These include:

Microcrustaceans (e.g., Daphnia magna): These organisms are used in sublethal assays to assess a compound's impact on various endpoints, including growth, reproduction, and swimming behavior. nih.govdntb.gov.ua Studies have shown that synthetic cathinones like buphedrone (B1655700) and 3,4-dimethylmethcathinone (B1649914) can interfere with the swimming behavior of Daphnia magna, while others affect reproductive parameters. nih.govnih.gov

Protozoans (e.g., Tetrahymena thermophila): Growth inhibition assays in these single-celled organisms are used to determine a substance's toxicity. nih.govmdpi.com Some cathinones have been shown to inhibit growth, while others had no effect or even stimulated it at certain concentrations. nih.gov

A significant consideration in ecotoxicology is chirality. Since many cathinones are chiral, their enantiomers may exhibit different toxicities. dntb.gov.uamdpi.com Enantioselective analysis is important for understanding the true environmental risk, as the proportion of each enantiomer can change in the environment due to various degradation processes. dntb.gov.ua

Table 2: Summary of Ecotoxicological Findings for Selected Synthetic Cathinones This table summarizes findings for related cathinones to illustrate the scope of ecotoxicological research.

| Organism | Compound(s) | Endpoint(s) | Observed Effect |

|---|---|---|---|

| Daphnia magna | Buphedrone, 3,4-DMMC | Swimming Behavior | Interference with swimming behavior observed. nih.gov |

| Daphnia magna | MDPV | Reproduction | Reproductive parameters were affected. nih.gov |

| Tetrahymena thermophila | MDPV, Buphedrone, 3,4-DMMC | Growth | Growth inhibition observed in the order of MDPV > BPD > 3,4-DMMC. nih.gov |

| Tetrahymena thermophila | Butylone, 3-MMC | Growth | No effect observed for Butylone; growth stimulation for 3-MMC. nih.gov |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for distinguishing (R)-Metamfepramone from its structural analogs?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical differences, focusing on chiral centers (e.g., ¹H and ¹³C NMR). Compare coupling constants and chemical shifts with reference data for enantiomeric purity validation. X-ray crystallography can confirm absolute configuration . Mass spectrometry (MS) with collision-induced dissociation (CID) differentiates structural analogs (e.g., 4-CDMC, 4-MDMC) based on fragmentation patterns .

Q. What synthetic strategies are recommended for enantioselective synthesis of (R)-Metamfepramone?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans chiral auxiliaries) to introduce the (R)-configuration. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization during ketone formation. Validate enantiomeric excess (ee) via chiral HPLC with polarimetric detection .

Q. How to design a validated LC-MS/MS protocol for detecting (R)-Metamfepramone in biological matrices?

- Methodological Answer :

- Sample Prep : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate (R)-Metamfepramone from urine or plasma.

- Instrumentation : Optimize ESI parameters (e.g., capillary voltage: 3.5 kV; source temp: 350°C) for ionization efficiency.

- Validation : Assess specificity, LOD (2–10 ng/mL), and precision (intraday CV <15%) per WADA guidelines .

- Table : Key LC-MS/MS Parameters

| Parameter | Value |

|---|---|

| Column | C18, 2.6 µm, 100 Å |

| Mobile Phase | 0.1% FA in H2O/MeOH |

| Transition (m/z) | 178 → 117 |

| Retention Time | 4.2 min |

Advanced Research Questions

Q. How to resolve contradictions in reported metabolic pathways of (R)-Metamfepramone?

- Methodological Answer : Use stable isotope labeling (e.g., ¹³C) to trace metabolic intermediates. Combine high-resolution MS (HRMS) with in vitro hepatic microsomal assays to identify phase I (e.g., N-demethylation) and phase II (glucuronidation) metabolites. Cross-validate findings with in vivo rodent studies and compare against conflicting data using meta-analysis tools (e.g., RevMan) .

Q. What experimental strategies improve detection sensitivity for rapidly metabolized compounds like (R)-Metamfepramone?

- Methodological Answer :

- Target Metabolites : Focus on stable metabolites (e.g., methcathinone) with longer half-lives.

- Pre-Analytical Stabilization : Add enzyme inhibitors (e.g., sodium fluoride) to urine samples to halt degradation.

- Data Integration : Use machine learning (e.g., random forests) to correlate metabolite ratios with administration timelines .

Q. How to design longitudinal studies assessing chronic neurochemical effects of (R)-Metamfepramone?

- Methodological Answer :

- Animal Models : Employ transgenic rodents (e.g., DAT-KO mice) to isolate dopaminergic effects.

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map pathway perturbations.

- Statistical Design : Use mixed-effects models to account for inter-individual variability and time-dependent covariates .

Methodological Best Practices

Q. How to ensure reproducibility of (R)-Metamfepramone research data?

- Methodological Answer :

- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using tools like ISA-Tab for experimental metadata .

- Open Protocols : Publish raw MS spectra and NMR assignments in public repositories (e.g., MetaboLights).

- Cross-Validation : Replicate key findings in independent labs using harmonized SOPs .

Q. What frameworks guide hypothesis formulation in (R)-Metamfepramone neuropharmacology?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies. For mechanistic research, use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure qualitative inquiries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。